N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of the piperazine ring and the dimethoxybenzyl group further enhances its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the nitration of an appropriate aromatic precursor, followed by cyclization to form the benzoxadiazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the dimethoxybenzyl group is attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to target molecules and emit light upon excitation, making it useful for imaging and detection purposes. The piperazine ring and dimethoxybenzyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): A fluorescent glucose analog used for studying glucose uptake in cells.
NBD-TMA: A fluorescent probe for monitoring renal transport and measuring gap junction coupling.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE stands out due to its unique combination of the benzoxadiazole core, piperazine ring, and dimethoxybenzyl group. This combination enhances its chemical versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-28-16-6-7-19(29-2)15(12-16)13-25-8-10-26(11-9-25)14-20(27)22-17-4-3-5-18-21(17)24-30-23-18/h3-7,12H,8-11,13-14H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLOJRNJARPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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